molecular formula C14H11BrFN5O2 B3010913 4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320924-18-1

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B3010913
CAS No.: 2320924-18-1
M. Wt: 380.177
InChI Key: SZXOFYGNPBPDLU-UHFFFAOYSA-N
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Description

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with bromopyridine and fluoropyrimidine moieties. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Bromopyridine Moiety: Starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Fluoropyrimidine Moiety: Fluorination of a pyrimidine derivative can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The bromopyridine and fluoropyrimidine intermediates can be coupled with a piperazine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromopyridine-3-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one
  • 4-(5-Bromopyridine-3-carbonyl)-1-(5-methylpyrimidin-2-yl)piperazin-2-one

Uniqueness

The uniqueness of 4-(5-Bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(5-bromopyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN5O2/c15-10-3-9(4-17-5-10)13(23)20-1-2-21(12(22)8-20)14-18-6-11(16)7-19-14/h3-7H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXOFYGNPBPDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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